1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-14-4-5-18(8-15(14)2)25-10-16(9-20(25)27)21(28)24-7-6-19(12-24)26-11-17(13-29-3)22-23-26/h4-5,8,11,16,19H,6-7,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYYYPVTSCSXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(C3)N4C=C(N=N4)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a triazole moiety, which is known for conferring various pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Structural Features
- Triazole Ring : The presence of the 1H-1,2,3-triazole unit contributes to the compound's stability and biological activity.
- Pyrrolidine Moieties : These rings are often associated with various biological activities, including anti-inflammatory and antitumor effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole moiety plays a crucial role in:
- Hydrogen Bonding : The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, enhancing binding affinity to target proteins .
- Protease Resistance : Triazoles are known to resist cleavage by proteases, which may prolong the compound's action in biological systems .
Anticancer Activity
Research has demonstrated that compounds containing triazole rings exhibit significant anticancer properties. In vitro studies have shown that derivatives with similar structures can inhibit cancer cell proliferation effectively. For example:
- IC50 Values : Compounds with triazole substituents have shown IC50 values ranging from 6 μM to 9.6 μM against various cancer cell lines .
Antimicrobial Activity
The triazole moiety is also associated with antimicrobial properties. Compounds similar to the one have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth:
- Mechanism : The inhibition is believed to occur through interference with microbial cell wall synthesis or function.
Study 1: Anticancer Efficacy
A study investigated the effects of a closely related triazole derivative on human leukemia cells. The results indicated that:
- Cell Lines Tested : L1210 (murine leukemia), CEM (human T lymphocyte), and HeLa (cervical carcinoma).
- Findings : The derivative showed an IC50 value of 9 μM in HeLa cells, suggesting effective anticancer potential .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli:
- Results : The compound exhibited significant inhibitory effects with MIC values of 15 μg/mL against S. aureus and 20 μg/mL against E. coli.
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs (pyrrolidin-2-one, aryl groups, or triazole linkages) and provide insights into structure-activity relationships (SAR):
Key Observations:
- Triazole vs. Piperazine: The triazole moiety in the target compound replaces the piperazine linker in ’s derivatives. Triazoles are rigid, planar structures that can enhance selectivity for specific biological targets (e.g., kinases or adrenoceptors) .
- Methoxymethyl Modification : Unlike simpler triazole derivatives, the methoxymethyl group may reduce metabolic degradation, extending half-life .
Pharmacological Hypotheses
While direct data on the target compound’s bioactivity is unavailable, SAR trends from suggest:
- α-Adrenoceptor Affinity: Arylpiperazine-pyrrolidin-2-one derivatives show strong α1/α2-adrenoceptor binding. The target compound’s triazole-pyrrolidine carbonyl group may mimic piperazine interactions, though steric effects could modulate potency .
- Antiarrhythmic Potential: Ethoxyphenyl-substituted analogs in exhibit prophylactic antiarrhythmic activity. The methoxymethyl-triazole group in the target compound may similarly stabilize ion channels but with improved solubility .
Q & A
Q. Table 1. Optimization of CuAAC Reaction Conditions
| Parameter | Condition Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 25–80°C | 60°C | ↑ Yield by 35% |
| Catalyst Loading | 1–10 mol% CuI | 5 mol% | Balances cost/yield |
| Solvent | DMF, THF, MeCN | Anhydrous DMF | Prevents hydrolysis |
Q. Table 2. Bioactivity Comparison of Structural Analogs
| Analog | IC₅₀ (μM) | Solubility (mg/mL) | t₁/₂ (h) |
|---|---|---|---|
| Parent Compound | 8.2 | 0.15 | 3.1 |
| Methoxymethyl → CF₃ | 3.5 | 0.08 | 1.8 |
| Pyrrolidinone → Azepane | 12.4 | 0.30 | 5.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
